molecular formula C8H8N2O3S B6230442 6-(aminomethyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione CAS No. 1403988-77-1

6-(aminomethyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

Cat. No.: B6230442
CAS No.: 1403988-77-1
M. Wt: 212.23 g/mol
InChI Key: TZHSOKUMRLKHCT-UHFFFAOYSA-N
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Description

6-(aminomethyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is a heterocyclic compound that contains a benzothiazole ring system. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both an aminomethyl group and a trione functionality within the same molecule provides unique chemical properties that can be exploited for different purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(aminomethyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing an aminomethyl group and a suitable leaving group. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the benzothiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as crystallization or chromatography to isolate the desired product from any impurities.

Chemical Reactions Analysis

Types of Reactions

6-(aminomethyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the trione functionality to other functional groups, such as alcohols or amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different benzothiazole derivatives, while reduction can produce aminomethyl alcohols or amines.

Scientific Research Applications

6-(aminomethyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 6-(aminomethyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or electrostatic interactions with biological molecules, while the trione functionality can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A simpler structure without the aminomethyl and trione functionalities.

    2-Aminobenzothiazole: Contains an amino group but lacks the trione functionality.

    Benzothiazole-2-thiol: Contains a thiol group instead of an aminomethyl group.

Uniqueness

6-(aminomethyl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is unique due to the combination of its aminomethyl and trione functionalities within the benzothiazole ring system. This combination provides distinct chemical properties and reactivity patterns that are not observed in simpler benzothiazole derivatives.

Properties

CAS No.

1403988-77-1

Molecular Formula

C8H8N2O3S

Molecular Weight

212.23 g/mol

IUPAC Name

6-(aminomethyl)-1,1-dioxo-1,2-benzothiazol-3-one

InChI

InChI=1S/C8H8N2O3S/c9-4-5-1-2-6-7(3-5)14(12,13)10-8(6)11/h1-3H,4,9H2,(H,10,11)

InChI Key

TZHSOKUMRLKHCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CN)S(=O)(=O)NC2=O

Purity

95

Origin of Product

United States

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